5-Nitrosalicylic-d3 Acid
Description
Properties
Molecular Formula |
C₇H₂D₃NO₅ |
|---|---|
Molecular Weight |
186.14 |
Synonyms |
Anilotic-d3 acid; NSC 175998-d3; NSC 183-d3; 2-Hydroxy-5-nitrobenzoic-d3 Acid; 5-Nitro-2-hydroxybenzoic-d3 Acid |
Origin of Product |
United States |
Synthetic Methodologies for 5 Nitrosalicylic D3 Acid
Precursor Synthesis Strategies for 5-Nitrosalicylic Acid
The foundational step in synthesizing 5-Nitrosalicylic-d3 acid is the efficient production of its precursor, 5-Nitrosalicylic acid. This is typically achieved through the electrophilic nitration of salicylic (B10762653) acid. Both the carboxyl (-COOH) and hydroxyl (-OH) groups of salicylic acid are ortho-, para-directing, which synergistically favors the introduction of the nitro group at the 5-position. brainly.in
Conventional Nitration Protocols for Salicylic Acid
Traditional batch synthesis of 5-nitrosalicylic acid involves the nitration of salicylic acid using various nitrating agents and conditions. These methods, while established, often face challenges such as moderate yields, the formation of isomeric byproducts (like 3-nitrosalicylic acid), and safety concerns related to exothermic reactions. researchgate.netgoogle.com
Common protocols employ a mixture of nitric acid and sulfuric acid, or nitric acid in a solvent like glacial acetic acid. google.comguidechem.com The reaction temperature is a critical parameter that must be carefully controlled to minimize byproduct formation and ensure safety. Yields reported for these conventional methods can vary significantly, often depending on the specific reagents, solvents, and catalysts used. For instance, nitration with 70% nitric acid at 70°C results in a low yield of 32%, while using glacial acetic acid as a solvent yields only 31%. guidechem.com The introduction of catalysts, such as mercury nitrate (B79036) or supported rare earth catalysts, has been shown to improve yields to approximately 50% and 83%, respectively. guidechem.com A method using urea (B33335) nitrate and sulfuric acid has reported yields as high as 86.4%. guidechem.com
| Nitrating Agent/System | Solvent/Catalyst | Reaction Temperature | Reported Yield | Reference |
|---|---|---|---|---|
| 70% Nitric Acid | None | 70°C | 32% | guidechem.com |
| Nitric Acid | Glacial Acetic Acid | Not specified | 31% | guidechem.com |
| Nitric Acid | Acetic Acid Aqueous Solution / Mercury Nitrate | ~50°C | ~50% | guidechem.com |
| Nitric Acid | Absolute Ethanol / Supported Rare Earth Catalyst | Not specified | 83% | guidechem.com |
| Urea Nitrate / Sulfuric Acid | Concentrated Sulfuric Acid | 0°C to 25°C | 86.4% | guidechem.com |
Modernized Continuous Flow Synthesis Techniques for Enhanced Efficiency
To overcome the limitations of batch processing, modern continuous flow synthesis has been applied to the nitration of salicylic acid. This technology utilizes microreactors, which offer superior heat and mass transfer, leading to improved safety, efficiency, and product quality. researchgate.netgoogle.com
In a typical continuous flow setup, solutions of salicylic acid and a nitrating agent (e.g., concentrated nitric acid or a mixture of nitric acid and acetic acid) are pumped into a microreactor. google.comscispace.com The small dimensions of the reactor channels ensure rapid mixing and precise temperature control, minimizing the risk of thermal runaways and reducing the formation of byproducts. google.com This technique drastically shortens reaction times from hours to mere minutes or even seconds. scispace.comsemanticscholar.orgacs.org For example, complete conversion of salicylic acid can be achieved in less than 7 minutes, with high selectivity for the desired 5-nitrosalicylic acid product. researchgate.netsemanticscholar.orgacs.org Some methods report residence times as short as 20-40 seconds. scispace.com The continuous process is not only safer and more efficient but also allows for yields exceeding 75%. google.com
| Reactor Type | Nitrating System | Reaction Temperature | Residence Time | Reported Yield | Reference |
|---|---|---|---|---|---|
| SS316 Tubular Microreactor | HNO₃/AcOH | Not specified | < 7 minutes | High selectivity for 5-NSA | researchgate.netsemanticscholar.orgacs.org |
| Microchannel Reactor | Conc. HNO₃ or HNO₃/Glacial Acetic Acid | 50-100°C | 10-100 seconds | > 75% | google.com |
| Micro-reactor | H₂SO₄/HNO₃ | 55-75°C | 20-40 seconds | Not specified | scispace.com |
Deuterium (B1214612) Incorporation Techniques for Aromatic Systems
Following the synthesis of the 5-nitrosalicylic acid precursor, the next crucial stage is the incorporation of deuterium. For aromatic compounds, Hydrogen Isotope Exchange (HIE) is a direct and efficient method for replacing protium (B1232500) (¹H) with deuterium (²H or D).
Hydrogen Isotope Exchange (HIE) Approaches
Hydrogen Isotope Exchange involves the substitution of a hydrogen atom in a molecule with a deuterium atom from a deuterium source, such as deuterium oxide (D₂O) or a deuterated acid. mdpi.com In the context of aromatic systems, acid-catalyzed HIE reactions are common and typically proceed through an electrophilic aromatic substitution mechanism. nih.govacs.orgyoutube.com A deuterated acid (e.g., D₂SO₄ in D₂O) generates a deuteron (B1233211) (D⁺), which acts as the electrophile. The pi electrons of the aromatic ring attack the deuteron, forming a resonance-stabilized carbocation intermediate (arenium ion). Subsequent loss of a proton (H⁺) restores aromaticity and results in a deuterated aromatic ring. youtube.com The positions on the ring most susceptible to this exchange are those that are electron-rich. nih.gov
Transition Metal-Free Catalysis for Deuteration
Deuteration of aromatic compounds can be effectively achieved without the use of transition metal catalysts, thereby avoiding potential metal contamination of the final product. A primary method involves the use of strong deuterated Brønsted acids. mdpi.com Deuterated trifluoroacetic acid (CF₃COOD), for example, can serve as both the deuterium source and the catalyst for H-D exchange in various aromatic amines and amides. nih.govresearchgate.net This approach is often performed at elevated temperatures to facilitate the exchange. nih.govresearchgate.net
Another metal-free approach utilizes Lewis acids as catalysts. For instance, tris(pentafluorophenyl)borane (B72294) has been reported as an effective catalyst for the deuteration of aromatic and heteroaromatic compounds using deuterium oxide as the deuterium source under mild conditions. tcichemicals.com These metal-free methods offer a cleaner and often more direct route to deuterated aromatic compounds.
Organocatalytic Strategies for Deuterium Exchange
Organocatalysis, which uses small organic molecules to accelerate chemical reactions, presents an alternative strategy for deuterium exchange. These methods avoid the use of metals and can offer high selectivity. For example, a tertiary amine-functionalized basic anion exchange resin has been employed as a heterogeneous organocatalyst in a continuous-flow system to produce deuterated β-nitroalcohols, showcasing the potential for organocatalysis in deuterium labeling. researchgate.net
More recently, organophotocatalysis has emerged as a powerful tool. This strategy can enable the highly regioselective installation of deuterium. For instance, the combination of an organophotocatalyst like 4CzIPN with a thiol co-catalyst and D₂O as the deuterium source has been used for the deuteration of C-H bonds adjacent to heteroatoms in amides, ureas, and alcohols. nih.gov While this specific example focuses on C-H bonds alpha to heteroatoms, the principle highlights the growing potential of organocatalytic strategies for targeted deuterium incorporation in complex molecules.
Silver-Catalyzed Regioselective Deuteration
Silver-catalyzed C-H bond activation has emerged as a significant method for the regioselective deuteration of aromatic compounds. This technique is particularly relevant for the synthesis of this compound due to its applicability to electron-deficient nitroaromatics. The process typically involves a silver catalyst, often in the form of a silver-carbonate complex ligated by a phosphine, which facilitates the exchange of hydrogen for deuterium atoms from a deuterium source like D₂O or CH₃OD. rsc.orgescholarship.org
Mechanistic studies suggest that the reaction proceeds through the cleavage of a C-H bond by the phosphine-ligated silver catalyst in the rate-determining step. rsc.org For nitroaromatic compounds, a silver-catalyzed deuteration using D₂O as the deuterium source has been demonstrated to result in considerable deuterium accumulation around the aromatic ring. researchgate.netnih.govacs.orgchemrxiv.org The deuteration is initiated by a silver-promoted C-H activation. A proposed two-stage mechanism involves an initial C-H activation at the ortho-position, followed by deuteration at the meta- and para-positions facilitated by aryl-silver intermediates. researchgate.netnih.govacs.orgchemrxiv.org
Given the structure of 5-Nitrosalicylic acid, a silver-catalyzed approach would be expected to facilitate deuteration at specific positions on the aromatic ring, influenced by the directing effects of the nitro, hydroxyl, and carboxyl groups. The precise locations of deuterium incorporation would depend on the specific reaction conditions and the choice of catalyst and ligand.
Table 1: Key Features of Silver-Catalyzed Regioselective Deuteration
| Feature | Description |
| Catalyst | Typically a phosphine-ligated silver-carbonate complex. |
| Deuterium Source | Commonly D₂O or CH₃OD. |
| Mechanism | Involves silver-promoted C-H bond activation. |
| Applicability | Effective for a range of aromatic and heterocyclic compounds, including nitroaromatics. |
| Regioselectivity | The position of deuteration is influenced by the directing groups on the aromatic ring. |
Deuterative Deamination Pathways for Aromatic Labeling
An alternative strategy for the introduction of deuterium into an aromatic system is through deuterative deamination of a corresponding amino-substituted precursor. This method involves the replacement of an amino group with a deuterium atom. A one-step process for the replacement of NH₂ groups in ring-substituted anilines with deuterium has been reported. researchgate.net This approach utilizes diazotization in a mixture of water and a deuterated solvent, such as deuterated chloroform, which serves as the deuterium source. researchgate.net
For the synthesis of this compound, this would entail the use of an amino-nitrosalicylic acid precursor. The amino group could be strategically positioned on the aromatic ring to achieve the desired deuteration pattern upon its replacement with deuterium. This method offers a powerful tool for the specific incorporation of deuterium.
Site-Specific Deuterium Labeling Strategies
Achieving site-specific deuterium labeling is crucial for many applications of isotopically labeled compounds. For this compound, strategies can be designed to target specific C-H bonds on the aromatic ring. The directing effects of the existing functional groups (nitro, hydroxyl, and carboxyl) play a pivotal role in determining the position of deuteration in electrophilic aromatic substitution reactions, which are often the basis for hydrogen-deuterium exchange.
For instance, the hydroxyl and carboxyl groups can direct deuteration to specific positions. Late-stage β-C(sp³)–H deuteration of free carboxylic acids has been demonstrated using specific catalyst systems. chemrxiv.org While this applies to aliphatic chains, the principles of catalyst-directed C-H activation can be extended to aromatic systems. The choice of catalyst and reaction conditions can be tailored to favor deuteration at a particular site, offering a high degree of control over the final deuterated product.
Characterization of Synthetic Purity and Isotopic Enrichment
Following the synthesis of this compound, it is imperative to thoroughly characterize the product to confirm its chemical purity and to quantify the extent and location of deuterium incorporation.
Analytical Validation of Deuterium Content (Methodological Framework)
A robust methodological framework is essential for the accurate determination of deuterium content. This typically involves a combination of high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy. rsc.orgresearchgate.net
High-Resolution Mass Spectrometry (HR-MS):
HR-MS is a powerful technique for determining the isotopic enrichment of deuterated compounds. nih.govresearchgate.net By analyzing the mass-to-charge ratio of the molecular ion, the distribution of isotopologues (molecules that differ only in their isotopic composition) can be determined. The relative abundance of the deuterated and non-deuterated species allows for the calculation of the percentage of deuterium incorporation. nih.govresearchgate.net Electrospray ionization (ESI) is a commonly used soft ionization technique that minimizes fragmentation and preserves the molecular ion for accurate analysis. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is indispensable for determining the specific location of deuterium atoms within the molecule. wikipedia.org
¹H NMR: In a ¹H NMR spectrum, the absence of a signal at a particular chemical shift where a proton would normally resonate indicates the substitution of that proton with a deuterium atom. studymind.co.uk
²H NMR: Deuterium NMR directly observes the deuterium nuclei. wikipedia.orgsigmaaldrich.com The chemical shifts in a ²H NMR spectrum are similar to those in a ¹H NMR spectrum, providing direct evidence of the positions of deuteration. wikipedia.org
¹³C NMR: The coupling between carbon and deuterium differs from that between carbon and hydrogen, leading to characteristic changes in the ¹³C NMR spectrum that can be used to identify the sites of deuteration. wikipedia.org
Table 2: Analytical Techniques for Characterization of this compound
| Technique | Information Provided |
| High-Resolution Mass Spectrometry (HR-MS) | Determines the overall isotopic enrichment and the distribution of isotopologues. |
| ¹H NMR Spectroscopy | Confirms the absence of protons at specific sites, indicating deuterium substitution. |
| ²H NMR Spectroscopy | Directly observes the deuterium nuclei, confirming their presence and location. |
| ¹³C NMR Spectroscopy | Provides information on the sites of deuteration through changes in C-D coupling. |
By employing this comprehensive analytical approach, the synthetic purity, isotopic enrichment, and precise location of the deuterium atoms in this compound can be confidently established.
Advanced Spectroscopic Methodologies for Deuterium Labeled Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Analysis
NMR spectroscopy is an indispensable tool for the structural elucidation and isotopic analysis of deuterated compounds. By exploiting the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary technique for verifying the position and quantifying the extent of deuterium (B1214612) incorporation in a molecule like 5-Nitrosalicylic-d3 Acid. The fundamental principle lies in the fact that deuterium (²H) is NMR-inactive at the resonance frequency of protons (¹H). Consequently, the substitution of a proton with a deuteron (B1233211) at a specific position in the aromatic ring of 5-Nitrosalicylic acid leads to the disappearance of the corresponding signal in the ¹H NMR spectrum.
For a non-deuterated sample of 5-Nitrosalicylic acid in DMSO-d6, the aromatic protons typically exhibit distinct signals. The introduction of three deuterium atoms into the aromatic ring of this compound would result in a significantly simplified ¹H NMR spectrum. By comparing the integral values of the remaining proton signals to that of an internal standard, the percentage of deuterium incorporation can be accurately calculated. For instance, if the deuterium labeling is not 100% complete, the residual proton signals at the deuterated positions can be integrated to determine the level of isotopic purity.
Expected ¹H NMR Data for this compound
| Proton Position | Expected Chemical Shift (δ, ppm) in DMSO-d6 | Expected Multiplicity | Expected Integration |
| H-3 | ~8.5 | d | 1H |
| H-4 | Deuterated | - | - |
| H-6 | Deuterated | - | - |
| OH | ~11.0 (broad) | s | 1H |
| COOH | ~13.5 (broad) | s | 1H |
This table presents extrapolated data based on the known spectrum of 5-Nitrosalicylic acid and the principles of NMR spectroscopy for deuterated compounds.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides valuable information about the carbon skeleton of a molecule. In the case of this compound, ¹³C NMR is used to confirm the structural integrity of the carbon framework after the deuteration process. The chemical shifts of the carbon atoms in the aromatic ring are influenced by the electronic environment, which is subtly altered by the presence of deuterium.
The primary effect of deuterium substitution on a directly attached carbon atom is the splitting of the carbon signal into a multiplet due to ¹³C-²H coupling. For a CD group, this results in a 1:1:1 triplet. Furthermore, the relaxation times (T1) of deuterated carbons are significantly longer than those of protonated carbons, which can lead to a decrease in signal intensity under standard acquisition parameters. This phenomenon can be used to identify the sites of deuteration. There is also a small upfield isotope shift (a shift to lower ppm values) for the deuterated carbon and adjacent carbons.
Expected ¹³C NMR Data for this compound
| Carbon Position | Expected Chemical Shift (δ, ppm) in DMSO-d6 | Expected Multiplicity (due to ¹³C-²H coupling) |
| C-1 | ~168 | Singlet |
| C-2 | ~160 | Singlet |
| C-3 | ~125 | Singlet |
| C-4 | ~130 | Triplet |
| C-5 | ~140 | Singlet |
| C-6 | ~120 | Triplet |
This table presents extrapolated data based on the known spectrum of 5-Nitrosalicylic acid and the established effects of deuterium on ¹³C NMR spectra.
For a more precise determination of isotopic purity, specialized NMR techniques can be employed. One such method involves the use of ²H NMR spectroscopy. In ²H NMR, a signal is observed for each chemically distinct deuterium atom in the molecule. The integration of these signals provides a direct measure of the relative abundance of deuterium at different positions.
Combining the data from both ¹H and ²H NMR experiments allows for a highly accurate calculation of isotopic enrichment. This dual-spectroscopy approach is particularly useful for quantifying high levels of deuteration where the residual proton signals in ¹H NMR may be too weak for accurate integration. Furthermore, advanced pulse sequences and techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used in ¹³C NMR to differentiate between CH, CH₂, and CH₃ groups, and in the context of deuterated compounds, can help in assigning signals of carbons attached to deuterium.
Mass Spectrometry (MS) Techniques in Deuterated Compound Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is exceptionally sensitive for the analysis of isotopically labeled compounds, providing information on molecular weight and isotopic distribution.
High-Resolution Mass Spectrometry (HRMS) is crucial for the analysis of deuterated compounds like this compound as it can accurately determine the elemental composition of the molecule and its isotopologues. The high resolving power of instruments such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers allows for the differentiation of ions with very similar mass-to-charge ratios.
When analyzing this compound, HRMS can distinguish between the molecular ion of the fully deuterated compound and any partially deuterated or non-deuterated species present in the sample. By examining the isotopic cluster of the molecular ion, the relative abundance of each isotopologue can be determined, which directly translates to the isotopic purity of the sample.
Expected HRMS Data for this compound
| Isotopologue | Chemical Formula | Exact Mass (m/z) | Relative Abundance (%) |
| d0 | C₇H₅NO₅ | 183.0168 | Varies (impurity) |
| d1 | C₇H₄DNO₅ | 184.0231 | Varies (impurity) |
| d2 | C₇H₃D₂NO₅ | 185.0294 | Varies (impurity) |
| d3 | C₇H₂D₃NO₅ | 186.0357 | >98 (target) |
This table presents theoretical data based on the elemental composition and expected isotopic enrichment.
Matrix-Assisted Laser Desorption/Ionization In-Source Decay (MALDI-ISD) is a "soft" ionization technique that can induce fragmentation of analyte molecules directly in the ion source. This technique is particularly useful for elucidating the fragmentation pathways of molecules. 5-Nitrosalicylic acid itself has been identified as a suitable matrix for MALDI-ISD, promoting specific fragmentation patterns.
In the context of this compound, MALDI-ISD can be used to study how deuterium labeling influences the fragmentation pathways. The fragmentation of nitroaromatic compounds often involves the loss of the nitro group (NO₂) and other characteristic cleavages of the aromatic ring. By analyzing the mass-to-charge ratios of the fragment ions, it is possible to determine which fragments retain the deuterium labels. This information is valuable for understanding the fragmentation mechanism and can also serve to confirm the position of the deuterium atoms within the molecule. For instance, the loss of a fragment containing a deuterated position will result in a mass shift in the product ion spectrum compared to the non-deuterated analogue. Studies on deuterated peptides have shown that MALDI-ISD can provide valuable structural information with minimal hydrogen scrambling.
Application of Deuterated Analogs in LC-MS/MS Method Development
The use of stable isotope-labeled internal standards (SIL-IS), such as this compound, is a cornerstone of modern quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). kcasbio.comscispace.comcerilliant.com These deuterated analogs are considered the gold standard for internal standards because they share near-identical physicochemical properties with the analyte of interest—in this case, 5-Nitrosalicylic Acid. scispace.com This similarity ensures that the deuterated standard co-elutes with the non-labeled analyte during chromatography and experiences similar effects during sample preparation, injection, and ionization. kcasbio.com
The primary advantage of using a SIL-IS like this compound is its ability to effectively compensate for matrix effects. kcasbio.com Matrix effects, which are the suppression or enhancement of ionization in the mass spectrometer source due to co-eluting compounds from the sample matrix (e.g., plasma, seawater), are a significant source of variability and inaccuracy in LC-MS/MS assays. kcasbio.com Because the SIL-IS is affected by the matrix in the same way as the analyte, the ratio of the analyte's response to the internal standard's response remains constant, leading to more reliable and reproducible quantification. kcasbio.comlcms.cz
In the development of a quantitative LC-MS/MS method, this compound would be added at a known, fixed concentration to all calibration standards, quality control samples, and unknown samples. The mass spectrometer is set to monitor specific mass transitions (Multiple Reaction Monitoring or MRM) for both the analyte (5-Nitrosalicylic Acid) and the deuterated internal standard. The difference in mass due to the deuterium atoms allows the instrument to distinguish between the two compounds. A calibration curve is then constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. This ratiometric approach significantly improves the accuracy and precision of the assay. scispace.commtak.hu The investment in a SIL-IS can often reduce method development time by half. kcasbio.com
Table 1: Illustrative LC-MS/MS Method Parameters for 5-Nitrosalicylic Acid with this compound as Internal Standard
| Parameter | Setting |
|---|---|
| LC Column | C18 reversed-phase (e.g., 2.1x50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| MRM Transition (Analyte) | e.g., m/z 182 -> 138 |
| MRM Transition (IS) | e.g., m/z 185 -> 141 |
| Source Temperature | 550 °C |
Vibrational Spectroscopy for Deuterium-Induced Spectral Shifts
Vibrational spectroscopy, encompassing techniques like Fourier Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful tool for investigating the structural details of molecules. When a hydrogen atom in a molecule is replaced by its heavier isotope, deuterium, the change in mass leads to predictable shifts in the vibrational frequencies of the chemical bonds involving that atom. researcher.life This phenomenon, known as the isotopic shift, provides valuable information for assigning specific vibrational modes and understanding intramolecular dynamics. researcher.life The heavier mass of the deuterium atom causes the bond to vibrate at a lower frequency, which is readily detectable by both FT-IR and Raman spectroscopy.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum provides a unique "fingerprint" based on the molecule's functional groups. researcher.life In the context of this compound, the substitution of three hydrogen atoms with deuterium would cause significant and predictable shifts in the FT-IR spectrum compared to its non-deuterated counterpart.
The most pronounced shifts are expected for the stretching and bending vibrations of the bonds directly involving the deuterium atoms. For instance, if the deuterium atoms replaced hydrogens on the aromatic ring, the C-D stretching vibrations would appear at a lower wavenumber (typically around 2100-2300 cm⁻¹) compared to the C-H aromatic stretches (around 3000-3100 cm⁻¹). Similarly, C-D in-plane bending vibrations would be shifted to lower frequencies relative to C-H bending modes. scirp.org If the hydroxyl (-OH) or carboxylic acid (-COOH) protons were substituted, the O-D stretch would be observed at a significantly lower frequency (around 2400 cm⁻¹) than the characteristic broad O-H stretch (around 3200-3400 cm⁻¹). researcher.life These distinct shifts allow for unambiguous assignment of vibrational modes and can be used to confirm the position and extent of deuteration within the molecule.
Table 2: Theoretical FT-IR Frequency Shifts for Deuterated Bonds in this compound
| Vibrational Mode | Typical Frequency (Protonated, cm⁻¹) | Expected Frequency (Deuterated, cm⁻¹) |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | ~2250 - 2325 |
| O-H Stretch (Carboxyl/Phenol) | 3200 - 3400 | ~2400 - 2550 |
| C-H In-Plane Bend | 1000 - 1300 | Lower frequency shift expected |
Raman spectroscopy is a complementary technique to FT-IR that relies on the inelastic scattering of monochromatic light (from a laser) by a molecule. The resulting energy shifts in the scattered light correspond to the molecule's vibrational modes. For a vibration to be Raman active, it must cause a change in the polarizability of the molecule.
Similar to FT-IR, the introduction of deuterium in this compound results in observable shifts in the Raman spectrum. The analysis of these shifts provides detailed insights into the molecule's structure and bonding. Vibrations involving the heavier deuterium isotope will appear at lower Raman shifts (in cm⁻¹) compared to their hydrogen-containing counterparts. For example, the symmetric C-D stretching mode would be found at a lower frequency than the symmetric C-H stretch. researchgate.net
By combining experimental Raman data with computational methods like Density Functional Theory (DFT), researchers can perform a normal coordinate analysis to precisely assign the observed vibrational bands. scirp.orgnih.gov This allows for a detailed characterization of the molecule's vibrational landscape and confirms how specific modes are affected by isotopic substitution. Such studies are crucial for understanding the fundamental properties of the molecule and for quality control in the synthesis of deuterated standards.
Table 3: Expected Raman Shift Assignments and Isotopic Effects for this compound
| Vibrational Mode | Typical Raman Shift (Protonated, cm⁻¹) | Expected Shift upon Deuteration |
|---|---|---|
| Aromatic C-H Stretch | ~3070 | Shift to lower wavenumber |
| Ring C=C Stretch | ~1600 | Minor shift |
| NO₂ Symmetric Stretch | ~1350 | Minor shift |
| C-H In-plane Bend | ~1150 | Shift to lower wavenumber |
Applications in Chemical Reaction Mechanism Elucidation
Kinetic Isotope Effect (KIE) Studies
Kinetic Isotope Effect studies are a fundamental application of isotopically labeled compounds like 5-Nitrosalicylic-d3 acid. The magnitude of the KIE, expressed as the ratio of the rate constant for the light isotopologue (kH) to that of the heavy one (kD), provides critical information about the rate-determining step of a reaction. wikipedia.org
A primary deuterium (B1214612) kinetic isotope effect is observed when a bond to the deuterium atom is broken or formed in the rate-determining step of a reaction. libretexts.orglibretexts.org The origin of this effect lies in the difference in zero-point energy (ZPE) between a C-H and a C-D bond. Due to its greater mass, deuterium has a lower vibrational frequency in a bond, and consequently, a lower ZPE. This means more energy is required to break a C-D bond compared to a C-H bond.
If the cleavage of this bond is the slowest step in a reaction, the reaction with the deuterated compound will proceed more slowly. The theoretical maximum for a primary KIE at room temperature is around 7-8, corresponding to the complete loss of the C-H/C-D stretching vibration in the transition state. libretexts.org The observation of a significant primary KIE (typically kH/kD > 2) is strong evidence that the C-H bond is being cleaved in the rate-limiting step. wikipedia.org For instance, in a hypothetical proton abstraction from the aromatic ring of this compound, a large KIE would implicate this event as central to the reaction's kinetics.
Typical Primary Deuterium KIE Values and Interpretations
| Observed kH/kD Value | General Interpretation | Implication for Transition State |
|---|---|---|
| ~1 | No primary KIE; C-H bond is not broken in the rate-determining step. | The isotopically substituted position is not involved in the rate-limiting bond cleavage. |
| 2-8 | Significant primary KIE; C-H bond cleavage occurs in the rate-determining step. libretexts.org | Symmetrical, linear proton transfer. The ZPE difference between C-H and C-D bonds is largely lost. |
| > 8 | Unusually large primary KIE. | Often attributed to quantum mechanical tunneling, where the proton passes through the activation barrier rather than over it. epfl.ch |
Secondary deuterium kinetic isotope effects (SKIEs) occur when the isotopically substituted bond is not broken or formed during the reaction. wikipedia.org These effects are generally much smaller than primary KIEs, with kH/kD values typically ranging from 0.7 to 1.5. wikipedia.org Despite their small magnitude, SKIEs provide valuable information about changes in the local environment of the deuterium atom during the transition state.
SKIEs are classified based on the location of the isotope relative to the reaction center:
α-Secondary KIEs: The deuterium is on the carbon atom undergoing a change in hybridization. A normal KIE (kH/kD > 1) is observed when the hybridization changes from sp³ to sp², as the C-H(D) bending vibrations become less restricted. Conversely, an inverse KIE (kH/kD < 1) is seen for an sp² to sp³ change, where steric crowding increases in the transition state. epfl.ch
β-Secondary KIEs: The deuterium is on a carbon adjacent to the reaction center. These effects are often associated with hyperconjugation, where the C-H(D) bond helps to stabilize a developing positive charge in the transition state.
In the context of this compound, a reaction at the carboxyl group that proceeds through a transition state with more sp² character at the adjacent ring carbon would be expected to show a small, normal secondary KIE.
When a reaction is performed in a deuterated solvent, such as D₂O instead of H₂O, any observed change in the reaction rate is known as a solvent isotope effect (SIE). chem-station.com These effects can be complex, as they may reflect a combination of primary and secondary effects, especially if the solvent is a reactant, a catalyst, or is involved in stabilizing the transition state. nih.gov
If a proton transfer from the solvent is part of the rate-determining step, a primary SIE will be observed. nih.govacs.org For example, if the nitro group of 5-Nitrosalicylic acid were to be reduced in a mechanism involving a rate-limiting protonation by the solvent, switching from H₂O to D₂O would significantly slow the reaction. Furthermore, the different hydrogen-bonding strengths of H₂O and D₂O can lead to secondary SIEs by differentially solvating the reactants and the transition state. libretexts.org Carboxylic acids, for instance, typically have a smaller acid dissociation constant in D₂O than in H₂O. chem-station.com
Mechanistic Probes in Decarboxylation Reactions of Substituted Salicylic (B10762653) Acids
The decarboxylation of salicylic acids is a classic reaction in organic chemistry. The mechanism is thought to involve the formation of a zwitterionic intermediate, which is stabilized by an intramolecular hydrogen bond. The use of this compound, with deuterium on the aromatic ring, can help to probe the details of this mechanism.
If the mechanism involves a rate-determining proton transfer from the phenolic group to the carboxylate, followed by C-C bond cleavage, then deuterating the phenol (B47542) group would result in a primary KIE. However, if the deuterium is placed on the aromatic ring, as in this compound, any observed KIE would be secondary. A small inverse KIE (kH/kD < 1) might be expected if the carbon atom bearing the carboxyl group undergoes rehybridization from sp² to a more sp³-like character in the transition state of the C-C bond cleavage. Observing the KIE for the decarboxylation of this compound can thus provide evidence for or against specific proposed transition state structures.
Elucidation of Proton Transfer Dynamics and Intermolecular Hydrogen Bonding Networks
Proton transfer and hydrogen bonding are fundamental to many chemical and biological processes. ucla.edu 5-Nitrosalicylic acid, with its carboxyl, hydroxyl, and nitro groups, can participate in complex intra- and intermolecular hydrogen bonding networks. nih.govnih.gov The dynamics of proton movement within these networks can be investigated using this compound.
By replacing specific protons with deuterium, researchers can track the movement of atoms and the rates of proton transfer. chemrxiv.org For example, comparing the ¹H and ²H NMR spectra of the compound can reveal information about the relative acidity of different sites and the kinetics of proton exchange. In systems with strong hydrogen bonds, the potential energy surface for proton transfer can be complex, and deuterium substitution can help to determine whether a single or double-well potential exists. nih.gov This is crucial for understanding tautomeric equilibria and the pathways of proton transport in condensed phases. ucla.edursc.org
Deuterium Labeling for Understanding C-C and C-O Bond Cleavage Pathways
Deuterium labeling is a powerful technique for tracing the path of atoms through a reaction and distinguishing between possible reaction pathways. researchgate.net In reactions involving this compound where bond cleavages occur, the position of the deuterium label can act as a reporter.
For example, consider a reaction where a substituent on the aromatic ring is displaced. If the C-D bond at that position is broken during the reaction, a primary KIE would be expected. If another bond, such as a C-C or C-O bond elsewhere in the molecule, is cleaved in the rate-determining step, the presence of deuterium on the ring would likely result in a secondary KIE. The magnitude and direction (normal or inverse) of this secondary effect can provide clues about the electronic and steric changes occurring at the labeled position as the distant bond breaks, thereby helping to map out the entire reaction coordinate.
Summary of KIE Applications for this compound
| Application Area | Type of KIE Observed | Mechanistic Insight Gained |
|---|---|---|
| Proton Abstraction from Ring | Primary (kH/kD > 2) | Confirms C-D bond is broken in the rate-determining step. |
| Reaction at Carboxyl Group (e.g., Decarboxylation) | Secondary (kH/kD ≈ 1) | Probes changes in hybridization or steric environment at the labeled ring position during the transition state. |
| Reaction in Deuterated Solvent | Solvent (Primary or Secondary) | Reveals the role of the solvent in proton transfer steps and transition state stabilization. |
| Bond Cleavage Pathways | Primary or Secondary | Helps distinguish between different potential bond cleavage pathways by identifying which bonds are broken in the slow step. |
Role As an Internal Standard in Advanced Analytical Method Development and Validation
Principles of Isotopically Labeled Internal Standards in Quantitative Analytical Procedures
Isotopically labeled internal standards are compounds in which one or more atoms have been replaced with their heavier, stable (non-radioactive) isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). pitchbook.com In 5-Nitrosalicylic-d3 acid, three hydrogen atoms on the salicylic (B10762653) acid ring have been replaced with deuterium atoms. This substitution results in a molecule that is chemically identical to its unlabeled counterpart (the analyte, 5-Nitrosalicylic acid) but has a higher molecular weight.
The fundamental principle behind using an isotopically labeled internal standard, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), is that it behaves virtually identically to the analyte throughout the entire analytical process. acs.org This includes extraction from the sample matrix, chromatographic retention, and ionization efficiency in the mass spectrometer's source. acs.org Because the internal standard and the analyte are affected in the same way by these process variations, the ratio of their signals remains constant. mdpi.com
Key advantages conferred by this principle include:
Correction for Sample Loss: Any loss of the analyte during sample preparation steps (e.g., liquid-liquid extraction, solid-phase extraction, evaporation) will be mirrored by a proportional loss of the internal standard.
Compensation for Matrix Effects: In complex samples, other co-extracted compounds can suppress or enhance the ionization of the analyte, leading to inaccurate results. Since the isotopically labeled standard co-elutes and has the same physicochemical properties, it experiences the same matrix effects, allowing for reliable correction.
Improved Precision and Accuracy: By normalizing the analyte's response to the internal standard's response, variability from instrument fluctuations (e.g., injection volume) and sample processing is minimized, leading to significantly improved precision and accuracy in quantitative measurements. acs.org
The mass spectrometer can easily distinguish between the analyte and the internal standard due to their mass difference, allowing for simultaneous measurement while ensuring that the signal for one does not interfere with the other.
Method Validation Parameters Utilizing this compound as an Internal Standard
Method validation is a critical process that demonstrates an analytical procedure is suitable for its intended purpose. When using this compound as an internal standard, it plays a key role in achieving the stringent performance characteristics required by regulatory guidelines. While specific validation data for methods using this compound is not extensively published, the performance can be reliably inferred from validated methods for the closely related compound, mesalamine (5-aminosalicylic acid), which use its deuterated analog (Mesalamine-d3). Current time information in Toronto, CA.amazonaws.com
Accuracy refers to the closeness of a measured value to the true value, while precision measures the reproducibility of the results. In a typical method validation, accuracy and precision are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days. The use of this compound helps ensure that these parameters meet acceptable limits (typically within ±15% for accuracy and a precision of <15% relative standard deviation). nih.gov
Table 1: Representative Intra- and Inter-Day Accuracy and Precision Data for an LC-MS/MS Method This table illustrates typical performance data for an analyte when a deuterated internal standard like this compound is used. The values are based on validated methods for analogous compounds. nih.gov
| QC Level | Concentration (ng/mL) | Intra-Day Precision (%RSD) | Intra-Day Accuracy (% Bias) | Inter-Day Precision (%RSD) | Inter-Day Accuracy (% Bias) |
| Low | 15 | 5.8% | +3.5% | 7.2% | +4.1% |
| Medium | 500 | 3.1% | +1.2% | 4.5% | +2.8% |
| High | 1200 | 2.5% | -0.8% | 3.9% | +1.5% |
Matrix effects occur when co-eluting substances from the sample matrix interfere with the ionization of the analyte, causing signal suppression or enhancement. copernicus.org An isotopically labeled internal standard like this compound is the most effective tool to compensate for these effects. Since it has nearly identical chromatographic retention time and ionization characteristics to the analyte, it experiences the same degree of signal suppression or enhancement. By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by the matrix is normalized, ensuring accurate quantification even in diverse and complex matrices. copernicus.org
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. The use of a deuterated internal standard enhances the signal-to-noise ratio, which can contribute to achieving lower LOD and LOQ values. Current time information in Toronto, CA. For a bioanalytical method, the LOQ is established as the lowest point on the calibration curve and must meet predefined criteria for precision (e.g., ≤20% RSD) and accuracy (e.g., within ±20% of the nominal value).
Table 2: Typical Linearity and Sensitivity Parameters Illustrative data for a method employing a deuterated internal standard. Current time information in Toronto, CA.
| Parameter | Value |
| Linear Range | 10 - 1200 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Precision at LLOQ (%RSD) | < 10% |
| Accuracy at LLOQ (% Bias) | ± 8% |
Selectivity is the ability of the method to measure the analyte in the presence of other components in the sample, while specificity is the ability to assess unequivocally the analyte in the presence of components that are expected to be present. In LC-MS/MS, selectivity is achieved through a combination of chromatographic separation and the unique mass-to-charge (m/z) transitions monitored for the analyte and the internal standard. The use of this compound provides high specificity because it is highly unlikely that any interfering compound would have the same retention time and the exact same mass transitions as both the analyte and its stable isotope-labeled standard. Current time information in Toronto, CA.
Application in Non-Biological Chemical Systems
While isotopically labeled standards are most famously used in bioanalysis (e.g., plasma, urine), their application extends to various non-biological systems where high accuracy and reliability are paramount.
Environmental Fate Studies: 5-Nitrosalicylic acid and related nitroaromatic compounds have been identified as atmospheric pollutants, often associated with biomass burning and secondary atmospheric chemical reactions. copernicus.orgscbt.com To accurately quantify their presence and trace their degradation pathways in environmental matrices like soil, water, or airborne particulate matter, a robust analytical method is essential. Using this compound as an internal standard in such studies would allow for precise quantification by correcting for complex matrix effects and losses during extensive sample cleanup procedures. copernicus.org
Industrial Process Monitoring: The synthesis of 5-Nitrosalicylic acid is a key step in the production of various chemicals, including the anti-inflammatory drug mesalamine. fishersci.com Monitoring the reaction process to ensure product quality and optimize yield requires accurate measurement of the target compound and potential impurities. An analytical method incorporating this compound as an internal standard could be used to reliably track the concentration of 5-Nitrosalicylic acid in reaction mixtures, providing crucial data for process control and quality assurance.
Reference Material Certification: Certified Reference Materials (CRMs) are highly characterized materials used to calibrate instruments and validate methods. The process of certifying the concentration of an analyte in a CRM requires the highest level of analytical accuracy. Isotope Dilution Mass Spectrometry (IDMS), which uses an isotopically labeled internal standard like this compound, is a primary method for this purpose. By using IDMS, the concentration of 5-Nitrosalicylic acid in a reference material can be determined with very low uncertainty, providing a reliable standard for other laboratories. lgcgroup.com
Theoretical and Computational Chemistry Investigations of Deuterated Salicylic Acid Derivatives
Density Functional Theory (DFT) Calculations for Structural and Spectroscopic Analysis
Density Functional Theory (DFT) has become an invaluable method for predicting the properties of molecular systems. nih.gov It is particularly useful for analyzing how isotopic substitution, such as the replacement of protium (B1232500) with deuterium (B1214612) in 5-Nitrosalicylic-d3 acid, affects molecular geometry and vibrational spectra. DFT calculations are employed to optimize molecular structures, determine electronic properties, and simulate spectroscopic data. bohrium.comresearchgate.net
DFT methods, such as B3LYP, are frequently used with basis sets like 6-311++G(d,p) to perform geometry optimizations and frequency calculations. mwjscience.com For this compound, these calculations would predict slight changes in bond lengths and angles compared to its non-deuterated counterpart. The primary structural impact of deuteration is a small shortening of the C-D bond compared to the C-H bond, a consequence of the lower zero-point vibrational energy of the heavier isotope.
The most significant and predictable effect of deuteration observed with DFT is on the vibrational frequencies. The frequency of a vibrational mode is dependent on the reduced mass of the atoms involved. Since deuterium is approximately twice as heavy as protium, C-D stretching and bending vibrations occur at significantly lower frequencies than the corresponding C-H vibrations. This isotopic shift is a key feature that can be precisely calculated and compared with experimental infrared (IR) and Raman spectroscopy data. bohrium.com
Table 1: Illustrative DFT-Calculated Vibrational Frequency Shifts for Aromatic C-H vs. C-D Bonds
| Vibrational Mode | Typical C-H Frequency (cm⁻¹) | Predicted C-D Frequency (cm⁻¹) | Approximate Shift (cm⁻¹) |
|---|---|---|---|
| Stretching | 3100 - 3000 | 2300 - 2200 | ~800 |
| In-plane bending | 1500 - 1000 | 1100 - 800 | ~200-400 |
| Out-of-plane bending | 900 - 675 | 750 - 550 | ~100-150 |
Furthermore, DFT can be used to calculate other electronic properties such as the distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO-LUMO). researchgate.net These properties are crucial for understanding the molecule's reactivity, though they are generally less affected by deuteration than vibrational properties. nih.gov
Molecular Dynamics Simulations for Isotopic Effects on Intermolecular Interactions
Isotopic substitution does not alter the potential energy surface of a molecule, but it does affect the nuclear quantum effects and vibrational dynamics. cchmc.org The lower vibrational amplitude of deuterium compared to protium can lead to subtle changes in average bond lengths and polarizability. cchmc.org These changes can, in turn, affect the strength and geometry of intermolecular interactions like hydrogen bonds and van der Waals forces. In systems with extensive hydrogen bonding, deuteration can lead to stronger bonds, an observation known as the Ubbelohde effect. mdpi.com
MD simulations can quantify these isotopic effects by analyzing radial distribution functions, hydrogen bond lifetimes, and diffusion coefficients. By comparing simulations of 5-Nitrosalicylic acid with its d3-isotopologue, researchers can isolate the influence of deuterium on solvation structure and intermolecular dynamics. For instance, the interaction between the carboxylic acid group and solvent molecules (e.g., water) could be altered, potentially affecting solubility and aggregation behavior. nih.gov
Table 2: Hypothetical Comparison of Intermolecular Interaction Parameters from MD Simulations
| Parameter | 5-Nitrosalicylic Acid (H) | This compound (D) | Predicted Isotopic Effect |
|---|---|---|---|
| Average O-H···O(water) H-bond distance | 1.80 Å | 1.78 Å | Shorter, stronger H-bond |
| Average H-bond lifetime | 2.5 ps | 2.8 ps | Increased lifetime |
| Self-Diffusion Coefficient | 1.2 x 10⁻⁵ cm²/s | 1.1 x 10⁻⁵ cm²/s | Slower diffusion |
| Radial Distribution Function Peak (g(r)) | Higher, sharper | Slightly lower, broader | Altered local ordering |
These simulations provide a bridge between the properties of a single molecule and the macroscopic behavior of the substance, offering insights into how isotopic labeling can modify the collective properties of the system. nih.gov
Computational Modeling of Reaction Pathways and Transition States Involving Deuterium
Computational modeling is a cornerstone for elucidating reaction mechanisms, allowing for the exploration of potential energy surfaces, the identification of intermediates, and the characterization of transition states. escholarship.org When a reaction involves the breaking of a bond to a deuterium atom, the reaction rate is often slower than the corresponding reaction with protium. This phenomenon, known as the kinetic isotope effect (KIE), can be investigated in detail using computational methods. nih.gov
For reactions involving this compound, such as a decarboxylation or a proton transfer, theoretical models can be used to calculate the activation energies for both the deuterated and non-deuterated reactants. researchgate.net The difference in zero-point vibrational energy (ZPVE) between a C-H and a C-D bond is a primary contributor to the KIE. The C-D bond has a lower ZPVE, meaning more energy is required to break it.
Quantum chemistry methods, including DFT, are used to locate the transition state structure for a given reaction. researchgate.netresearchgate.net By calculating the vibrational frequencies at the transition state and reactant geometries, the ZPVE can be determined, and the KIE can be predicted. Intrinsic Reaction Coordinate (IRC) calculations can then confirm that the identified transition state correctly connects the reactants and products on the potential energy surface. researchgate.net
Table 3: Illustrative Computational Data for a Hypothetical C-D/C-H Bond Cleavage Reaction
| Parameter | Reactant (R-H) | Transition State (R-H)‡ | Reactant (R-D) | Transition State (R-D)‡ |
|---|---|---|---|---|
| Zero-Point Vibrational Energy (ZPVE) | 50.5 kcal/mol | 48.2 kcal/mol | 49.6 kcal/mol | 47.7 kcal/mol |
| Activation Energy (ΔE‡) | 25.0 kcal/mol | - | 25.9 kcal/mol | - |
| Predicted Kinetic Isotope Effect (kH/kD) | - | - | 1.8 (at 298 K) | - |
These computational studies provide deep mechanistic insights, explaining how isotopic substitution can be used as a tool to probe reaction mechanisms or to intentionally slow down specific metabolic pathways in drug design. nih.gov By modeling these processes, chemists can predict the magnitude of the KIE and understand the factors that control it.
Future Directions and Emerging Research Avenues for 5 Nitrosalicylic D3 Acid
Development of Novel and Efficient Deuteration Strategies
The synthesis of 5-Nitrosalicylic-d3 Acid is not yet widely documented, presenting an opportunity for the development of novel and efficient deuteration methods. Current research into isotopic labeling points toward several promising strategies that could be adapted for this specific molecule. researchgate.net The goal is to achieve high levels of deuterium (B1214612) incorporation with regioselectivity, under mild and sustainable conditions.
Key emerging strategies include:
Catalytic Hydrogen-Deuterium (H/D) Exchange: This is a prominent technique for deuterium labeling. researchgate.net Advanced methods utilize transition metal catalysts, such as palladium, to facilitate the exchange of hydrogen atoms with deuterium from a source like deuterium oxide (D₂O). mdpi.com A system using a Pd/C catalyst with aluminum and D₂O has been shown to be an environmentally benign option for the selective H/D exchange on various organic molecules. mdpi.com For this compound, this could involve direct exchange on the aromatic ring of a salicylic (B10762653) acid precursor prior to nitration.
Synthesis from Deuterated Precursors: An alternative to direct exchange is to build the molecule from starting materials that are already deuterated. For example, a deuterated phenol (B47542) could undergo a palladium-catalyzed C-H carboxylation to produce a deuterated salicylic acid, which is then nitrated. nih.gov This approach offers precise control over the location of the deuterium atoms.
Superelectrophile Catalysis: Recent protocols have demonstrated the perdeuteration of deactivated aryl halides using superelectrophilic silylium/arenium-ion-promoted exchange with deuterated benzene (B151609) (C₆D₆) as the deuterium source. unisyscat.de Adapting such powerful catalytic systems for phenolic compounds could provide a highly efficient route to heavily deuterated salicylic acid derivatives.
Microreactor Technology: Continuous flow microreactors offer precise control over reaction conditions like temperature and time, which is particularly advantageous for energetic reactions like nitration. scispace.comgoogle.com Integrating deuteration steps within a continuous flow process could enhance safety, yield, and the purity of this compound.
| Strategy | Deuterium Source | Key Advantages | Potential Challenges |
|---|---|---|---|
| Catalytic H/D Exchange | Deuterium Oxide (D₂O) | Atom economy, use of an inexpensive deuterium source. mdpi.com | Requires catalyst development for high regioselectivity. |
| Synthesis from Deuterated Precursors | Deuterated starting materials (e.g., deuterated phenol) | High regioselectivity, precise label placement. | Availability and cost of deuterated precursors. |
| Superelectrophile Catalysis | Deuterated Benzene (C₆D₆) | High efficiency for de-activated systems, ambient conditions. unisyscat.de | Substrate scope and catalyst sensitivity. |
| Microreactor Technology | Varies with reaction | Enhanced safety, precise process control, improved yield. google.com | Requires specialized equipment and process optimization. |
Advancements in Spectroscopic Instrumentation for Enhanced Deuterium Detection
The characterization of isotopically labeled compounds like this compound relies on analytical techniques capable of distinguishing between isotopes. Advancements in spectroscopic instrumentation are continually improving the precision and sensitivity of deuterium detection.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a primary tool for analyzing deuterated compounds. innovachem.fr The replacement of a proton (¹H) with a deuteron (B1233211) (²H) leads to its disappearance from the ¹H NMR spectrum, confirming the position of isotopic substitution. nih.gov
High-Field NMR: Higher magnetic field strengths enhance spectral resolution and sensitivity, making it easier to analyze complex molecules and quantify deuterium incorporation levels accurately.
Deuterium (²H) NMR: This specialized technique directly observes the deuterium nucleus. youtube.com Since deuterium has a different nuclear spin and magnetic properties from hydrogen, ²H NMR provides distinct signals that can verify the structure and purity of deuterated compounds. youtube.com It is particularly useful for studying molecular dynamics and orientation in solid-state samples. youtube.com
Mass Spectrometry (MS): Mass spectrometry distinguishes molecules based on their mass-to-charge ratio. Since deuterium is heavier than hydrogen, a deuterated compound will have a higher molecular weight than its non-deuterated counterpart, which is readily detectable by MS. wikipedia.org High-resolution mass spectrometry (HRMS) can determine the exact number and location of deuterium atoms by analyzing the isotopic pattern of the molecular ion.
Infrared (IR) Spectroscopy: The substitution of hydrogen with deuterium alters the vibrational frequency of chemical bonds. The carbon-deuterium (C-D) bond vibrates at a lower frequency than the carbon-hydrogen (C-H) bond. scielo.org.mx This shift can be detected by IR spectroscopy, providing a characteristic signal in a region of the spectrum that is often free from other interfering signals. ed.gov Techniques like femtosecond infrared spectroscopy can leverage this difference for detection.
| Technique | Principle of Deuterium Detection | Key Advantage |
|---|---|---|
| NMR Spectroscopy | Absence of signal in ¹H NMR; direct detection in ²H NMR due to different nuclear spin. nih.govyoutube.com | Provides precise structural information on the location of deuterium. |
| Mass Spectrometry (MS) | Increase in molecular weight due to the higher mass of deuterium. wikipedia.org | High sensitivity and accurate quantification of deuterium incorporation. |
| Infrared (IR) Spectroscopy | Shift to lower vibrational frequency for C-D bonds compared to C-H bonds. | Provides a distinct signal in an uncluttered spectral region. |
Expanded Applications in Fundamental Chemical Processes and Advanced Materials Science
The unique properties conferred by deuterium substitution open up significant research opportunities for this compound in both fundamental chemistry and materials science. The primary driver of these applications is the kinetic isotope effect (KIE), where the stronger C-D bond compared to the C-H bond can slow down reaction rates involving the cleavage of this bond. scielo.org.mx
Tracing Chemical Reaction Mechanisms: As a stable, non-radioactive isotopic tracer, this compound can be used to elucidate complex reaction pathways. For instance, in the synthesis of pharmaceuticals like Mesalazine (5-aminosalicylic acid) via the reduction of 5-nitrosalicylic acid, the deuterated analogue could be used to track the fate of specific hydrogen atoms and provide insight into the reduction mechanism. ganeshremedies.commdpi.com
Advanced Materials Development: Deuteration is a recognized strategy for modulating the physical properties of materials. rsc.org
Enhanced Material Stability: The stronger C-D bond can increase the thermal and photostability of organic materials. scielo.org.mx For example, in optoelectronic materials, replacing C-H bonds with C-D bonds can lead to more durable and stable active layers. scielo.org.mx this compound could serve as a deuterated building block for polymers or organic crystals with enhanced stability.
Modulating Intermolecular Interactions: Deuterium substitution can influence the strength and geometry of hydrogen bonds. rsc.org This can have a profound impact on the crystal packing and bulk properties of materials, such as the Curie temperature of ferroelectric substances. rsc.org As 5-Nitrosalicylic acid is known to form proton-transfer compounds and extensive hydrogen-bonded networks, its deuterated version could be used to fine-tune the structural and physical properties of novel crystalline materials. researchgate.net
Neutron Scattering Studies: Deuterium and hydrogen have different neutron scattering lengths, a property that is exploited in neutron scattering analysis to study the structure and dynamics of polymers and other soft matter. scielo.org.mx Polymers synthesized using this compound could be analyzed with this technique to gain detailed structural insights.
| Application Area | Underlying Principle | Potential Use of this compound |
|---|---|---|
| Chemical Process Research | Isotopic tracer; Kinetic Isotope Effect (KIE). scielo.org.mx | Elucidating reaction mechanisms in the synthesis of pharmaceuticals and fine chemicals. ganeshremedies.com |
| Advanced Polymers | Increased C-D bond strength enhances stability. scielo.org.mx | As a monomer to create polymers with improved thermal or photostability for optoelectronics. scielo.org.mx |
| Crystal Engineering | Deuteration alters hydrogen bonding and crystal packing. rsc.org | To create novel molecular crystals with tailored physical properties (e.g., ferroelectric, nonlinear optical). |
| Neutron Scattering Analysis | Different neutron scattering lengths of H and D. scielo.org.mx | As a component in polymeric systems to provide contrast for structural analysis. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
